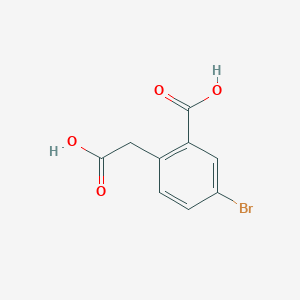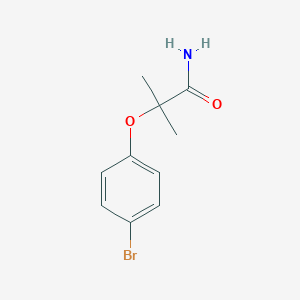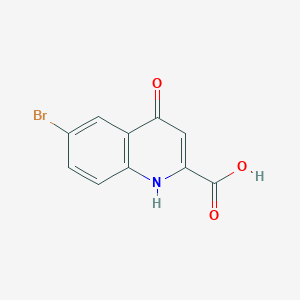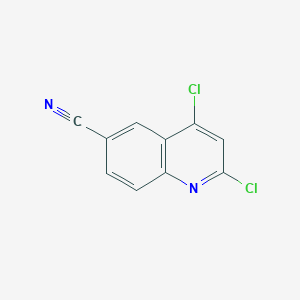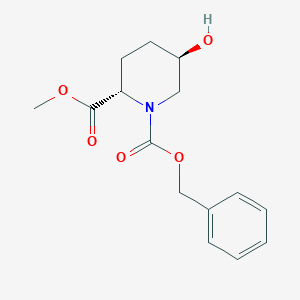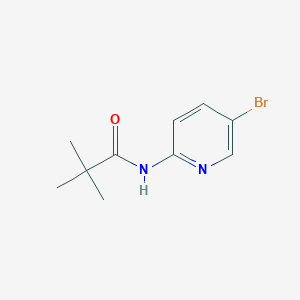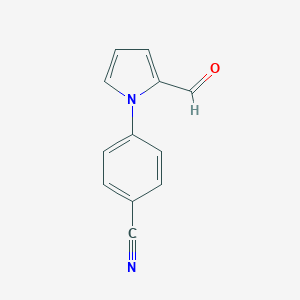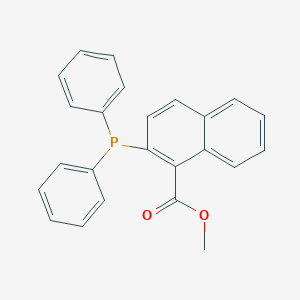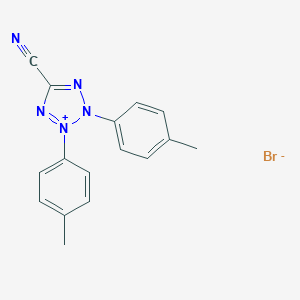
5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide is a redox-sensitive tetrazolium salt. It is primarily used as a red fluorescent dye to detect metabolic activity in microorganisms. Upon reduction, it produces a fluorescent formazan, which is only fluorescent in its solid state .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide typically involves the reaction of p-tolyl hydrazine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide undergoes several types of chemical reactions, including:
Reduction: The compound is reduced to form a fluorescent formazan.
Oxidation: It can be oxidized back to its original tetrazolium form.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and ascorbic acid. The reaction is typically carried out in an aqueous medium at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to revert the compound to its original form.
Substitution: Nucleophiles such as chloride or acetate can replace the bromide ion in the presence of a suitable catalyst
Major Products
Reduction: The major product is the fluorescent formazan.
Oxidation: The major product is the original tetrazolium salt.
Substitution: The major products are the substituted tetrazolium salts
科学研究应用
5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical reactions.
Biology: Employed in cell viability assays to distinguish between live and dead cells.
Medicine: Utilized in diagnostic tests to measure metabolic activity in tissues and cells.
Industry: Applied in the development of biosensors and other analytical devices
作用机制
The mechanism of action of 5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide involves its reduction by cellular enzymes to form a fluorescent formazan. This reduction is indicative of metabolic activity, as only living cells with active metabolism can reduce the compound. The fluorescent formazan accumulates in the cells, allowing for visualization and quantification of metabolic activity .
相似化合物的比较
Similar Compounds
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Another tetrazolium salt used in cell viability assays.
Tetranitroblue tetrazolium chloride: Used in histochemistry and for detecting superoxide production.
1,3,5-Triphenyltetrazolium chloride: Employed in various biochemical assays
Uniqueness
5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide is unique due to its high sensitivity and specificity for detecting metabolic activity in microorganisms. Its red fluorescent formazan product provides a distinct advantage in applications requiring fluorescence-based detection .
属性
IUPAC Name |
2,3-bis(4-methylphenyl)tetrazol-2-ium-5-carbonitrile;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N5.BrH/c1-12-3-7-14(8-4-12)20-18-16(11-17)19-21(20)15-9-5-13(2)6-10-15;/h3-10H,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAZLFAHKWCPNN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C#N.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545395 |
Source


|
| Record name | 5-Cyano-2,3-bis(4-methylphenyl)-2H-tetrazol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102568-69-4 |
Source


|
| Record name | 5-Cyano-2,3-bis(4-methylphenyl)-2H-tetrazol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
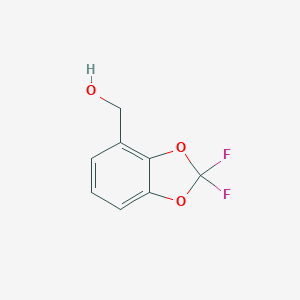
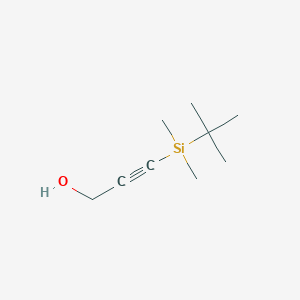
![N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide](/img/structure/B179959.png)
